molecular formula C16H19FN4O3 B6972230 [1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate

[1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate

Cat. No.: B6972230
M. Wt: 334.35 g/mol
InChI Key: DFGDEYKNYOENNM-UHFFFAOYSA-N
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Description

[1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate is a complex organic compound that features a fluorinated aromatic ring, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the fluorinated aromatic precursor. The key steps include:

    Nitration and Reduction:

    Alkylation: The amino group is then alkylated using methylating agents.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylamino groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, nitroso compounds.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated aromatic ring is particularly useful in imaging studies using techniques such as NMR and PET.

Medicine

In medicinal chemistry, [1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The fluorinated aromatic ring can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(3-Chlorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate
  • [1-[(3-Bromophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate
  • [1-[(3-Iodophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate

Uniqueness

The presence of the fluorine atom in [1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-10(24-16(23)13-8-14(18)19-21(13)3)15(22)20(2)9-11-5-4-6-12(17)7-11/h4-8,10H,9H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGDEYKNYOENNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)F)OC(=O)C2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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